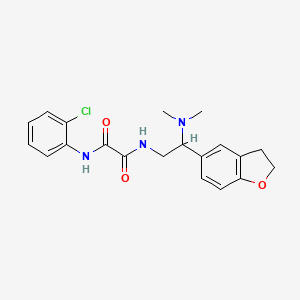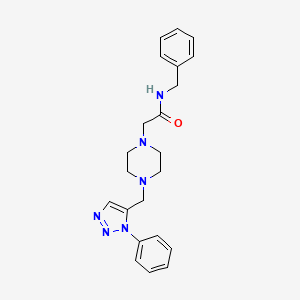
N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide is a complex organic compound that features a triazole ring, a piperazine ring, and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
It’s known that similar compounds with a1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.
Mode of Action
The1,2,3-triazole moiety is known to actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets by forming stable complexes, thereby modulating their activity.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, includingantiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This suggests that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that thepiperazine ring is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit antioxidant properties and the ability to inhibit soybean lipoxygenase (lox) , suggesting potential anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are known to interact with biomolecules such as enzymes and proteins, and these interactions can be of various types due to the triazole ring’s ability to act as a hydrogen bond acceptor and donor simultaneously .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully explored. Many triazole compounds have been found to be highly effective in animal models of various diseases .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and cofactors .
Transport and Distribution
Triazole compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Triazole compounds are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Piperazine Derivative Synthesis: The piperazine ring is often synthesized through nucleophilic substitution reactions.
Coupling Reactions: The triazole and piperazine derivatives are then coupled using a benzyl halide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used to investigate the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in studying biological pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole and benzyl moieties but differ in their additional functional groups.
Piperazine derivatives: Compounds like N-benzylpiperazine have similar structural features but lack the triazole ring.
Uniqueness
N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide is unique due to its combination of a triazole ring, piperazine ring, and benzyl group, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-benzyl-2-[4-[(3-phenyltriazol-4-yl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-22(23-15-19-7-3-1-4-8-19)18-27-13-11-26(12-14-27)17-21-16-24-25-28(21)20-9-5-2-6-10-20/h1-10,16H,11-15,17-18H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLSJDDIXJRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)
![Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate](/img/structure/B2424268.png)
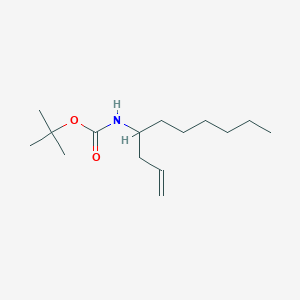
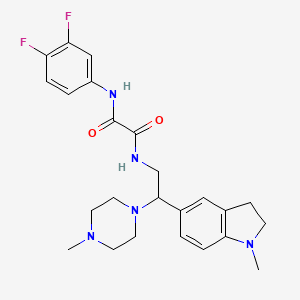
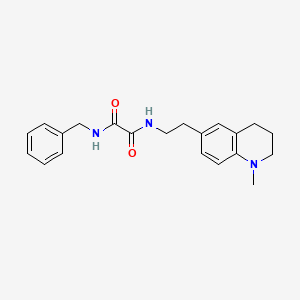
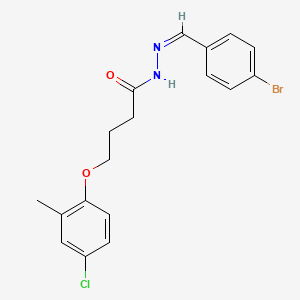
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B2424279.png)

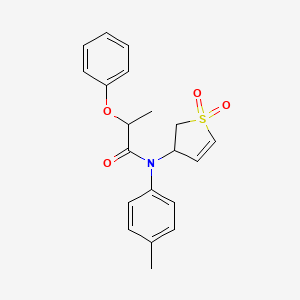
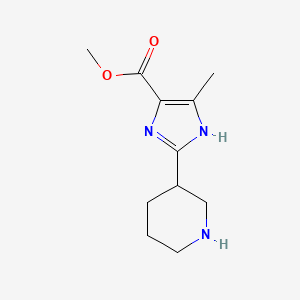
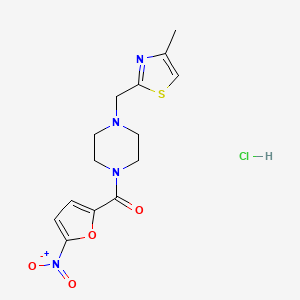
![Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2424285.png)
